molecular formula C11H10N2O2 B13031576 Methyl2-(quinoxalin-5-yl)acetate

Methyl2-(quinoxalin-5-yl)acetate

Cat. No.: B13031576
M. Wt: 202.21 g/mol
InChI Key: WWJSXTQNKJEVLI-UHFFFAOYSA-N
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Description

Methyl2-(quinoxalin-5-yl)acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoxaline ring attached to an acetate group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(quinoxalin-5-yl)acetate typically involves the condensation of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(quinoxalin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Methyl2-(quinoxalin-5-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl2-(quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(quinoxalin-5-yl)acetate stands out due to its unique combination of a quinoxaline ring and an acetate group, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for the development of novel derivatives with improved biological activities and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-quinoxalin-5-ylacetate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)7-8-3-2-4-9-11(8)13-6-5-12-9/h2-6H,7H2,1H3

InChI Key

WWJSXTQNKJEVLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

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